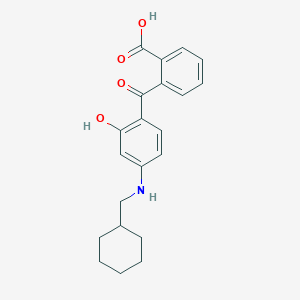

2-(4-Cyclohexylmethylamino-2-hydroxybenzoyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzophenone core with additional functional groups, including a cyclohexylamino group, a methyl group, and a carboxylic acid group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid typically involves multiple steps, starting with the preparation of the benzophenone core. This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride, followed by the introduction of the hydroxy group via electrophilic aromatic substitution. The cyclohexylamino group is then added through nucleophilic substitution, and the methyl group is introduced via methylation reactions. Finally, the carboxylic acid group is incorporated through carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzophenone derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the functional groups present in the compound, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

- 4-Amino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid

- 4-Cyclohexylamino-2-Hydroxybenzophenone-2’-Carboxylic Acid

- 4-Cyclohexylamino-N-Methylbenzophenone-2’-Carboxylic Acid

Comparison: Compared to these similar compounds, 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is unique due to the presence of both the cyclohexylamino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry .

Biological Activity

2-(4-Cyclohexylmethylamino-2-hydroxybenzoyl)benzoic acid, commonly referred to by its chemical name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.41 g/mol

- CAS Number : 55109-91-6

Pharmacological Properties

The compound exhibits several pharmacological activities that can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic Effects | Demonstrated potential in reducing pain through various experimental models. |

| Anti-inflammatory | Inhibits inflammatory pathways, potentially useful in treating inflammatory diseases. |

| Antioxidant Activity | Scavenges free radicals, which may protect against oxidative stress. |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain and inflammation pathways.

- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

- Modulation of Neurotransmitter Release : It may affect the release of neurotransmitters involved in pain signaling pathways.

- Antioxidant Mechanisms : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage.

Case Study 1: Analgesic Activity

A study conducted on animal models evaluated the analgesic effects of the compound using the hot plate test and acetic acid-induced writhing tests. Results indicated a significant reduction in pain responses compared to control groups, suggesting effective analgesic properties.

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of the compound in a rat model of arthritis. The administration of the compound resulted in reduced swelling and inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a moderate elimination half-life, which supports its potential for therapeutic use.

| Parameter | Value |

|---|---|

| C_max (max concentration) | 0.53 μg/mL |

| T_max (time to reach C_max) | 16.91 min |

| Half-life (t_1/2) | 41.72 min |

Properties

CAS No. |

55109-91-6 |

|---|---|

Molecular Formula |

C21H23NO4 |

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-[4-(cyclohexylmethylamino)-2-hydroxybenzoyl]benzoic acid |

InChI |

InChI=1S/C21H23NO4/c23-19-12-15(22-13-14-6-2-1-3-7-14)10-11-18(19)20(24)16-8-4-5-9-17(16)21(25)26/h4-5,8-12,14,22-23H,1-3,6-7,13H2,(H,25,26) |

InChI Key |

MRYDXJOKANTBOB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.